3-(3-Chlorophenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Description
This compound is a pyridazine derivative featuring a 3-chlorophenyl substituent at position 3 and a sulfanyl-linked 1,2,4-oxadiazol-5-ylmethyl group at position 4. The oxadiazole ring is further substituted with a 4-ethoxyphenyl moiety. Pyridazine scaffolds are known for their pharmacological relevance, particularly in kinase inhibition and antimicrobial applications . The sulfanyl bridge enhances metabolic stability, while the oxadiazole ring contributes to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
5-[[6-(3-chlorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S/c1-2-27-17-8-6-14(7-9-17)21-23-19(28-26-21)13-29-20-11-10-18(24-25-20)15-4-3-5-16(22)12-15/h3-12H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQKXHSISJOFGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-Chlorophenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.
Chemical Structure
The compound has a complex structure that includes a pyridazine core substituted with a chlorophenyl group and an oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 356.83 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing oxadiazole and thiazole rings have shown significant activity against various pathogens.
| Compound | Minimum Inhibitory Concentration (MIC) | Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 μg/mL | Staphylococcus aureus |
| 10 | 0.30 μg/mL | Escherichia coli |
| 13 | 0.18 μg/mL | Candida albicans |
These findings suggest that the incorporation of oxadiazole and thiol groups enhances the antimicrobial efficacy of the compounds.
Anticancer Activity
The anticancer properties of this compound have also been explored in various studies. Compounds with similar structures have demonstrated promising results in inhibiting cancer cell proliferation.
- Cell Line Studies :
- In vitro studies revealed that certain derivatives exhibited IC50 values below those of standard anticancer drugs like doxorubicin.
- For example, a related compound showed significant cytotoxicity against HT29 (colon cancer) and Jurkat (T-cell leukemia) cells.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 22 | <10 | HT29 |
| 13 | <15 | Jurkat |
- Mechanism of Action :
- The mechanism involves the induction of apoptosis through mitochondrial pathways and inhibition of specific oncogenic pathways.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer activities, compounds in this class have been investigated for their anti-inflammatory effects. Research indicates that they may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
Case Studies
Several case studies have been published detailing the synthesis and biological evaluation of similar compounds:
- Case Study 1 : A study synthesized a series of pyridazine derivatives and tested their effects on various cancer cell lines. The results indicated that modifications at specific positions significantly enhanced their cytotoxicity.
- Case Study 2 : Another investigation focused on the antibacterial activity of thiazole-containing compounds, demonstrating that structural variations influenced their efficacy against resistant bacterial strains.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and physicochemical properties:
3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
- Structural Differences :
- The phenyl ring at position 3 has a methoxy (-OCH₃) group instead of chloro (-Cl).
- The oxadiazole ring is substituted with 3-(trifluoromethyl)phenyl rather than 4-ethoxyphenyl.
- Physicochemical Impact: The trifluoromethyl group increases lipophilicity (logP +0.8 compared to ethoxy) but may reduce solubility .
6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate
- Structural Differences :
- A sulfonate ester replaces the sulfanyl-oxadiazole moiety.
- The core pyridazine is oxidized to a 6-ketone.
- Functional Impact :
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Derivatives
- Structural Differences :
- A fused pyrrolo-thiazolo-pyrimidine system replaces the pyridazine-oxadiazole framework.
- Chlorophenyl groups are absent.
- Biological Relevance :
Comparative Data Table
Key Research Findings
- Synthetic Accessibility : The target compound’s synthesis likely involves a nucleophilic substitution between a pyridazine-thiol precursor and a bromomethyl-oxadiazole intermediate, analogous to methods in .
- Substituent Effects :
- Biological Potential: While direct activity data for the target compound is unavailable, analogs with oxadiazole-sulfanyl motifs show IC₅₀ values <1 μM against bacterial dihydrofolate reductase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
